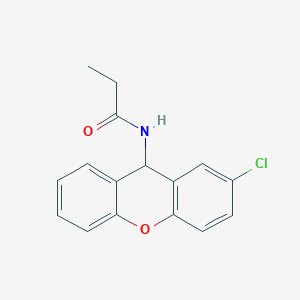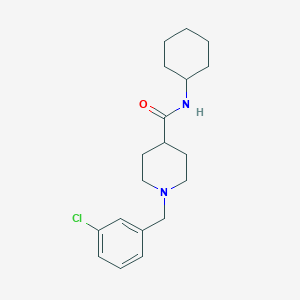
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine, commonly known as MDMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB belongs to the class of indole-derived cannabinoids and is structurally similar to the well-known drug, THC.
作用机制
MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. When MDMB binds to these receptors, it activates the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug. MDMB also has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
MDMB has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that MDMB can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. MDMB has also been shown to cause changes in the levels of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
实验室实验的优点和局限性
MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.
未来方向
There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids that target only the CB1 receptor. There is also a need for further research on the long-term effects of synthetic cannabinoids on the human body, as well as their potential for abuse and addiction. Additionally, research is needed to develop new therapeutic uses for synthetic cannabinoids, such as the treatment of chronic pain and anxiety disorders.
Conclusion
In conclusion, MDMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor. There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids and the exploration of new therapeutic uses for synthetic cannabinoids.
合成方法
MDMB can be synthesized by reacting 4-methyl-2-nitroaniline with 4,5-dicyano-2-morpholinyl-1,3-diimine in the presence of a catalyst. The resulting product is then reduced to MDMB using hydrogen gas and a palladium on carbon catalyst. The synthesis of MDMB is relatively simple and can be accomplished using standard laboratory equipment.
科学研究应用
MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Studies have shown that MDMB binds to the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and nervous system.
属性
IUPAC Name |
4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQCDMLVIYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,2'-di(morpholin-4-yl)-4,5'-bipyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5158932.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)